molecular formula C6H13NO B1329707 1-Methylpyrrolidine-2-methanol CAS No. 3554-65-2

1-Methylpyrrolidine-2-methanol

Cat. No. B1329707
CAS RN: 3554-65-2
M. Wt: 115.17 g/mol
InChI Key: VCOJPHPOVDIRJK-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2-methanol (MPM) is an organic compound that has been the subject of much research in recent years. It is an important intermediate in the synthesis of many pharmaceuticals, and has been identified as a potential therapeutic agent with a variety of applications.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Catalysis : A study by (Mathew et al., 2002) discusses the catalytic methylation of phenol with methanol, highlighting its use in producing specific chemical products through catalytic reactions.
  • N-Methylation of Amines : Research by (Sarki et al., 2021) explores the use of methanol for selective N-methylation of amines, demonstrating methanol's role in synthesizing pharmaceutical agents and key intermediates.
  • Organic Synthesis : (Evans, 2007) describes the synthesis of molecules like 1-Methylpyrrolidine-2-methanol through the double reduction of cyclic sulfonamides, highlighting its application in organic synthesis.

Biological and Biotechnological Applications

  • Methylotrophy and Biotechnology : Methanol is a valuable feedstock in biotechnology, as described by (Ochsner et al., 2014). The study on Methylobacterium extorquens showcases methanol's potential in engineering value-added products.
  • Biological Conversion in E. coli : The work by (Whitaker et al., 2017) demonstrates the engineering of E. coli for converting methanol into metabolites, including specialty chemicals, showcasing its biotechnological applications.

Industrial and Environmental Applications

  • Industrial Methanol Utilization : Methanol is a crucial component in industrial processes. As (Dalena et al., 2018) notes, it's a promising building block for complex chemical structures and an efficient energy carrier.
  • Environmental Impact : The impact of methanol on lipid dynamics in biological membranes is highlighted by (Nguyen et al., 2019), emphasizing its influence in biophysical studies and its environmental implications.

Mechanism of Action

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp ³ -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(1-methylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJPHPOVDIRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20952956
Record name (1-Methylpyrrolidin-2-yl)methanol
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Molecular Weight

115.17 g/mol
Source PubChem
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CAS RN

3554-65-2, 30727-24-3, 34381-71-0
Record name 1-Methyl-2-pyrrolidinemethanol
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Record name 1-Methylpyrrolidine-2-methanol
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Record name (1)-1-Methylpyrrolidine-2-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes (1-Methylpyrrolidin-2-yl)methanol a valuable tool in asymmetric synthesis?

A: (1-Methylpyrrolidin-2-yl)methanol, particularly its (S)-enantiomer, serves as a highly effective chiral catalyst for a variety of enantioselective reactions. Its structure allows for the formation of well-defined chiral environments, which is crucial for controlling the stereochemical outcome of reactions. [, ].

Q2: What types of reactions are effectively catalyzed by (1-Methylpyrrolidin-2-yl)methanol?

A: Research has demonstrated the successful application of (1-Methylpyrrolidin-2-yl)methanol in catalyzing enantioselective additions of organozinc reagents to aldehydes. This includes reactions with a wide range of aldehydes, including aliphatic, aromatic, and heteroaromatic aldehydes, leading to the formation of chiral secondary alcohols with high enantiomeric excesses. [, , , , , ].

Q3: Can you provide a specific example of (1-Methylpyrrolidin-2-yl)methanol's catalytic efficiency?

A: A compelling example is the catalytic asymmetric synthesis of protected D-erythro-(2S,3R)-sphingosine. This was achieved through the diastereoselective pentadec-1-enylation of tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate with pentadec-1-enyl(ethyl)zinc, utilizing (R)-diphenyl(1-methylpyrrolidin-2-yl)methanol as the chiral catalyst. [].

Q4: Beyond aldehydes, are there other substrates where (1-Methylpyrrolidin-2-yl)methanol demonstrates catalytic activity?

A: Yes, (1-Methylpyrrolidin-2-yl)methanol has also proven effective in catalyzing the enantioselective addition of dialkylzinc reagents to alkynyl aldehydes. This reaction pathway offers a valuable route to optically active sec-alkynyl alcohols. [].

Q5: What is the significance of achieving high enantiomeric excesses in these reactions?

A: High enantiomeric excesses are paramount in the synthesis of chiral compounds, particularly for pharmaceutical applications. Since enantiomers of a chiral molecule can exhibit different biological activities, obtaining the desired enantiomer with high purity is crucial for drug efficacy and safety. [, ].

Q6: Does the structure of (1-Methylpyrrolidin-2-yl)methanol offer any insights into its catalytic activity?

A: The presence of both a nitrogen atom and a hydroxyl group within the pyrrolidine ring of (1-Methylpyrrolidin-2-yl)methanol plays a significant role in its catalytic behavior. These functional groups can coordinate with metal centers, such as zinc in dialkylzinc reagents, facilitating the formation of organized transition states that lead to enantioselective product formation. [, ].

Q7: Has there been any investigation into the impact of modifying the structure of (1-Methylpyrrolidin-2-yl)methanol on its catalytic activity?

A7: While the provided research focuses primarily on (1-Methylpyrrolidin-2-yl)methanol itself, exploring the structure-activity relationship by modifying its substituents could unveil valuable information. Such studies could potentially lead to the development of even more efficient and selective catalysts for asymmetric synthesis.

Q8: What are the broader implications of using (1-Methylpyrrolidin-2-yl)methanol as a chiral catalyst?

A: The successful application of (1-Methylpyrrolidin-2-yl)methanol in asymmetric synthesis contributes significantly to the development of more efficient and sustainable synthetic routes for chiral compounds. This has implications for various fields, including pharmaceuticals, agrochemicals, and materials science, where the demand for enantiomerically pure compounds continues to rise. [, ]

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